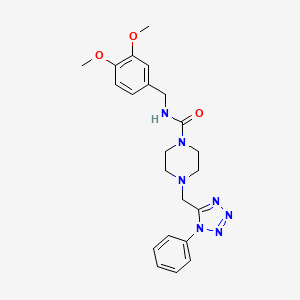
N-(3,4-dimethoxybenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-dimethoxybenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N7O3 and its molecular weight is 437.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dimethoxybenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine core substituted with a 3,4-dimethoxybenzyl group and a tetrazole moiety. The molecular formula is C19H22N6O2, and it has a molecular weight of approximately 366.42 g/mol.
Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : Many piperazine derivatives act as ligands for GPCRs, influencing signaling pathways that regulate physiological responses .
- Inhibition of Enzymatic Activity : Compounds containing tetrazole rings have shown potential in inhibiting enzymes involved in cancer progression and inflammation .
Antitumor Activity
Several studies have highlighted the antitumor potential of piperazine derivatives. For instance, compounds similar to this compound have demonstrated:
- Cytotoxic Effects : In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
- Synergistic Effects with Chemotherapeutics : Some derivatives have been tested in combination with established chemotherapeutic agents, revealing enhanced efficacy compared to monotherapy .
Anti-inflammatory Properties
Research has indicated that the compound may possess anti-inflammatory properties. In particular:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that similar compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells .
Antimicrobial Activity
Piperazine derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit:
- Broad-spectrum Antimicrobial Activity : Against both gram-positive and gram-negative bacteria, indicating potential use as an antimicrobial agent .
Study 1: Antitumor Efficacy
A study conducted by Konstantinidou et al. investigated the biological activity of various piperazine derivatives against breast cancer cell lines. The results indicated that specific modifications to the piperazine structure significantly enhanced cytotoxicity against MCF-7 cells . The study concluded that the introduction of a tetrazole moiety could be pivotal in increasing the compound's antitumor activity.
Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers assessed the anti-inflammatory effects of related compounds in mouse models. The findings revealed that these compounds could effectively downregulate inflammatory markers in splenocytes activated by lipopolysaccharides (LPS), suggesting a potential therapeutic role in treating inflammatory diseases .
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3/c1-31-19-9-8-17(14-20(19)32-2)15-23-22(30)28-12-10-27(11-13-28)16-21-24-25-26-29(21)18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHKQENNWPFQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














